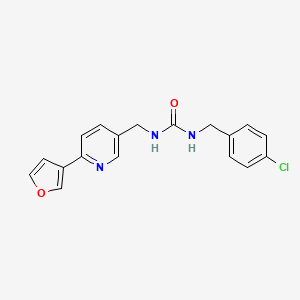

1-(4-Chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

Description

1-(4-Chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a synthetic urea derivative featuring a 4-chlorobenzyl group and a pyridinylmethyl substituent linked to a furan-3-yl moiety. Urea-based compounds are widely studied in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c19-16-4-1-13(2-5-16)9-21-18(23)22-11-14-3-6-17(20-10-14)15-7-8-24-12-15/h1-8,10,12H,9,11H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYIJBBAYWILHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-chlorobenzylamine, which is then reacted with 6-(furan-3-yl)pyridine-3-carboxylic acid to form the corresponding amide. This amide is subsequently treated with a suitable isocyanate to yield the final urea derivative. Reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group on the chlorobenzyl moiety can be reduced to an amine.

Substitution: The chlorine atom on the benzyl group can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea under basic conditions.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: 4-Aminobenzyl derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-Chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain proteins, inhibiting their function or altering their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Halogenated Aromatic Groups

Compounds like 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea () share the urea backbone but differ in substituents. The triazine-piperidine and oxaadamantane groups in ’s compound confer distinct physicochemical properties, such as increased rigidity and solubility, compared to the chlorobenzyl and pyridinyl-furan groups in the target compound. Notably, halogenated aromatic groups (e.g., 4-chlorobenzyl) often enhance lipophilicity and metabolic stability, which may improve blood-brain barrier penetration relative to non-halogenated analogs .

Pyridine-Furan Hybrid Compounds

Compounds such as 3-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-benzylurea exhibit structural parallels but lack the 4-chlorobenzyl group. For example, furan-3-yl’s electron-rich nature could enhance π-π stacking interactions compared to furan-2-yl derivatives.

Kinase Inhibitors with Urea Scaffolds

Urea-based kinase inhibitors (e.g., sorafenib) often employ aryl-urea motifs for ATP-binding pocket interactions. The target compound’s 4-chlorobenzyl group may mimic the hydrophobic “gatekeeper” region binding seen in kinase inhibitors, but its pyridinyl-furan arm introduces steric and electronic differences that could shift selectivity toward non-canonical kinases or allosteric sites.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

<sup>a</sup> Predicted using Molinspiration software.

Key Observations:

- The target compound’s higher logP (3.2 vs. 2.5–2.8) suggests greater lipophilicity, which may correlate with enhanced membrane permeability.

- The triazine-containing compound in has a larger polar surface area (112.3 Ų), likely reducing bioavailability compared to the target compound .

Challenges and Limitations

- Lack of Direct Bioactivity Data : While structural analogs like those in are well-characterized, pharmacological data for the target compound are sparse.

- Synthetic Complexity : The furan-3-yl and pyridine linkage introduces synthetic challenges, such as regioselectivity in heterocyclic coupling reactions.

Biological Activity

1-(4-Chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its unique structural features, which include a urea moiety, a furan ring, and a pyridine ring. These components contribute to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Urea Moiety : The urea group is formed through the reaction of an amine with an isocyanate.

- Attachment of the Furan and Pyridine Rings : The furan and pyridine components are introduced via coupling reactions, often utilizing palladium-catalyzed methods such as Suzuki-Miyaura coupling.

- Final Assembly : The final product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Bacillus subtilis | 4.69 |

These findings suggest that the compound's structure may enhance its interaction with bacterial cell membranes or enzymes involved in cell wall synthesis.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In a study comparing various derivatives, it demonstrated comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium, with IC50 values indicating potent inhibition of inflammatory pathways.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound show promising results. The mechanism appears to involve the inhibition of specific kinases that play crucial roles in cell proliferation and survival. This suggests potential applications in cancer therapy.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It could interact with various receptors, altering signaling pathways that regulate inflammation and cell growth.

- Intermolecular Interactions : Weak noncovalent interactions such as hydrogen bonds and π-π stacking may stabilize the compound's binding to biological targets.

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Antimicrobial Efficacy : A recent study tested the compound against multiple bacterial strains and reported significant growth inhibition, particularly against Staphylococcus aureus.

- Anti-inflammatory Assessment : Another investigation assessed its potential in reducing inflammation in animal models, showing a marked decrease in inflammatory markers similar to conventional treatments.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea?

The synthesis of urea derivatives typically involves coupling an isocyanate or carbamate with an amine. For example, describes a reaction where phenyl carbamate reacts with 4-aminophenol in acetonitrile under reflux, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), to form a urea derivative . Similarly, highlights the use of amine intermediates (e.g., 4,5-dihydro-5,5-dimethyl-2-thiazolamine) reacting with isocyanates in inert solvents like dichloromethane or toluene, often with triethylamine as a base to neutralize HCl byproducts . For the target compound, analogous steps could involve (6-(furan-3-yl)pyridin-3-yl)methylamine reacting with 4-chlorobenzyl isocyanate under controlled conditions.

Q. How is the purity and identity of this compound verified in academic research?

Characterization relies on analytical techniques such as 1H NMR (to confirm substituent integration and coupling patterns, as demonstrated in for similar ureas ), HPLC (for purity assessment, as referenced in for carboxylic acid derivatives ), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation, as shown in for compound 255 ). Elemental analysis may also be used to validate stoichiometry.

Advanced Questions

Q. What strategies optimize the yield of this compound during synthesis?

Yield optimization often involves:

- Catalyst selection : DABCO ( ) or triethylamine () can accelerate carbamate-amine coupling by stabilizing intermediates .

- Solvent choice : Polar aprotic solvents like acetonitrile ( ) or THF ( ) enhance reaction homogeneity and kinetics .

- Temperature control : Reflux conditions (65–80°C) are common for urea formation, as seen in , but lower temperatures may reduce side reactions .

- Stoichiometric ratios : A slight excess of isocyanate or carbamate (1.2:1 molar ratio in ) ensures complete amine consumption .

Q. How can X-ray crystallography contribute to the structural elucidation of this urea derivative?

X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions. resolved the crystal structure of a related urea compound, 1-(4-methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea, revealing planar urea moieties and hydrogen-bonding networks critical for stability . For the target compound, this technique could confirm the spatial arrangement of the furan-pyridine and chlorobenzyl groups, informing docking studies or structure-activity relationships.

Q. How might researchers address contradictory data in reaction conditions for urea derivatives?

Discrepancies in synthetic protocols (e.g., solvent polarity, catalyst loading) require systematic variation and analysis. For instance, and use different bases (triethylamine vs. DABCO), which may affect reaction rates or byproduct formation . A Design of Experiments (DoE) approach could identify optimal parameters, while monitoring intermediates via TLC or in-situ IR spectroscopy ensures reaction progression.

Q. What functionalization strategies could enable further derivatization of this compound?

Introducing reactive handles (e.g., boronate esters, as in ’s 1-(4-chlorobenzyl)-3-(3-(dioxaborolan)phenyl)urea) allows post-synthetic modifications via cross-coupling reactions (e.g., Suzuki-Miyaura) . Alternatively, halogenation of the furan or pyridine rings ( ) could facilitate nucleophilic substitution or metal-catalyzed couplings .

Methodological Considerations

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of isocyanates () .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) are standard for urea derivatives () .

- Analytical Cross-Validation : Combine NMR (), HRMS (), and XRD () to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.